molecular formula C14H11NO5 B184342 2-(Benzyloxy)-5-nitrobenzoic acid CAS No. 874523-84-9

2-(Benzyloxy)-5-nitrobenzoic acid

Cat. No. B184342
M. Wt: 273.24 g/mol
InChI Key: TWTZZVAECIFSEO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 g/mol . The compound is also known by other names such as 2-benzyloxy benzoic acid, 2-phenylmethoxy benzoic acid, and benzoic acid, 2-phenylmethoxy .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-5-nitrobenzoic acid can be represented by the formula C14H12O3 . The compound has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .


Physical And Chemical Properties Analysis

2-(Benzyloxy)-5-nitrobenzoic acid has a molecular formula of C14H12O3 and a molecular weight of 228.24 g/mol . More specific physical and chemical properties are not directly available from the search results.

Scientific Research Applications

  • It's used for determining sulfhydryl groups in biological materials, as demonstrated by a water-soluble aromatic disulfide useful for this purpose (Ellman, 1959).

  • In crystallography, related compounds like benzyl 2,6-dihydroxy-3-nitrobenzoate have been synthesized and characterized, providing insights into molecular structures and hydrogen bonding (Sonar et al., 2007).

  • In organic synthesis, it plays a role in the cyclization of alkanoic acids, leading to the formation of various molecular structures like 2-alkyl-7-methoxy-5-nitrobenzo[b]furan (Kowalewska & Kwiecień, 2008).

  • Nitrobenzoic acids, including variants of 2-(Benzyloxy)-5-nitrobenzoic acid, have been studied for their potential in medicinal applications, such as photo-rearrangement in pharmaceutical chemistry (Gunn & Stevens, 1973).

  • Its derivatives, like 2-chloro-4-nitrobenzoic acid, have antiviral properties and are used in HIV treatment and immune response boosting in immune deficiency diseases (Oruganti et al., 2017).

  • The compound has been used in the synthesis and characterization of new nitroaromatic compounds with potential anti-leishmanial activity (Dias et al., 2015).

  • It serves as a building block in heterocyclic oriented synthesis, aiding in the preparation of various nitrogenous cycles, essential in drug discovery (Křupková et al., 2013).

  • Its analogs are involved in the functionalization of carbonyl compounds, contributing to the synthesis of various molecular structures (Amiri-Attou et al., 2005).

  • 2-(Benzyloxy)-5-nitrobenzoic acid derivatives have applications in vibrational spectroscopic studies and ab initio calculations, aiding in the analysis of molecular structures (Mary et al., 2008).

  • It's used in the synthesis of benzoic acids intermediates, playing a significant role in the development of fine intermediates industry (Zhang, 2012).

Safety And Hazards

When handling 2-(Benzyloxy)-5-nitrobenzoic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

5-nitro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)12-8-11(15(18)19)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTZZVAECIFSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356226
Record name 2-(Benzyloxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-nitrobenzoic acid

CAS RN

874523-84-9
Record name 2-(Benzyloxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DS Tarbell, VP Wystrach - Journal of the American Chemical …, 1943 - ACS Publications
… with 2-benzyloxy5-nitrobenzoic acid (XI); XI, when heated at … 2-Benzyloxy-5-nitrobenzoic acid (2.11 g.) was heated for … a 63% rearrangement of 2-benzyloxy-5-nitrobenzoic acid (XI) …
Number of citations: 7 pubs.acs.org
DS Tarbell, VP Wystrach - Journal of the American Chemical …, 1943 - ACS Publications
… Rearrangement of 2-Benzyloxy-5-nitrobenzoic Acid (XI). —2-Benzyloxy-5-nitrobenzoic acid (… This amount of acid represents a 63% rearrangement of 2-benzyloxy-5-nitrobenzoic acid (XI…
Number of citations: 9 pubs.acs.org
WO Foye, EG Feldmann - Journal of the American Pharmaceutical …, 1955 - Elsevier
Glucose esters of 4‐ and 5‐aminosalicylic acid were obtainable by reaction of the benzyloxynitrobenzoic acid chlorides with diacetone glucose, followed by catalytic hydrogenation of …
Number of citations: 1 www.sciencedirect.com
WO Foye, RL Hull - Journal of the American Pharmaceutical Association …, 1953 - Elsevier
… 171.5 to 173') was obtained in sS% ever, bt to hydrolyze the isoxazole to 4-nitrosali- yield, and 2-benzyloxy-5-nitrobenzoic acid (me p. cylonitrile, mp 160-161', by refluxing in 5 Nhydro- 1…
Number of citations: 6 www.sciencedirect.com
DN Ward - 2009 - search.proquest.com
The natural product UK-1 is cytotoxic to a number of cancer cell lines and inhibits DNA topoisomerase II (topo II), an enzyme responsible for altering the topology of DNA. Topo II plays a …
Number of citations: 0 search.proquest.com
EG Feldmann - 1954 - University of Wisconsin--Madison
Number of citations: 0

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